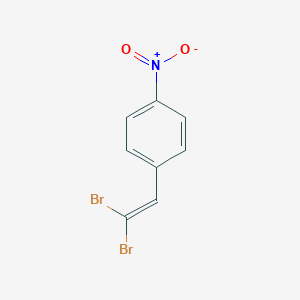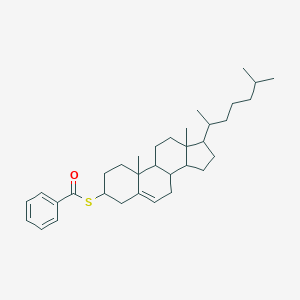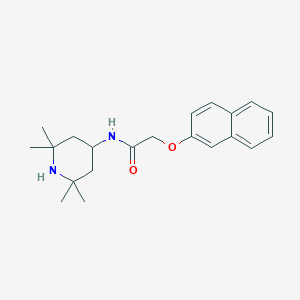![molecular formula C19H14N4O3 B242314 4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242314.png)
4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol, also known as BI-2536, is a small molecule inhibitor of polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in various types of cancer. BI-2536 has been extensively studied for its potential as an anticancer agent.
Mecanismo De Acción
4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol inhibits the activity of PLK1, which is involved in several stages of cell division, including mitosis and cytokinesis. By inhibiting PLK1, this compound disrupts the normal progression of cell division and induces cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of microtubules, which are important for cell division. This compound has been shown to have minimal effects on normal cells, making it a promising anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol has several advantages for laboratory experiments, including its specificity for PLK1 and its ability to induce cell death in cancer cells. However, its potency and selectivity can vary depending on the cell type and experimental conditions. Additionally, this compound can be difficult to synthesize and is expensive.
Direcciones Futuras
There are several potential future directions for research on 4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol. One area of interest is the development of combination therapies that include this compound and other anticancer agents. Another area of research is the identification of biomarkers that can predict the response to this compound treatment. Additionally, there is ongoing research on the development of more potent and selective PLK1 inhibitors.
Métodos De Síntesis
The synthesis of 4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol involves several steps, starting with the reaction of 3-(1,3-benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-amine with 4-chlorophenol in the presence of a base. The resulting intermediate is then reacted with various reagents to form the final product.
Aplicaciones Científicas De Investigación
4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been widely studied in preclinical and clinical trials for its potential as an anticancer agent. It has shown promising results in inhibiting tumor growth in various types of cancer, including breast, lung, and ovarian cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
Propiedades
Fórmula molecular |
C19H14N4O3 |
|---|---|
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
4-[3-(1,3-benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C19H14N4O3/c24-14-5-2-12(3-6-14)17-18(23-9-1-8-20-19(23)22-17)21-13-4-7-15-16(10-13)26-11-25-15/h1-10,21,24H,11H2 |
Clave InChI |
QDMGBQHMNDMPRQ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=C(N=C4N3C=CC=N4)C5=CC=C(C=C5)O |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)NC3=C(N=C4N3C=CC=N4)C5=CC=C(C=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



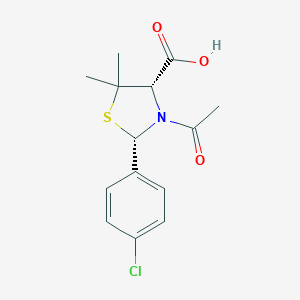
![7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B242244.png)
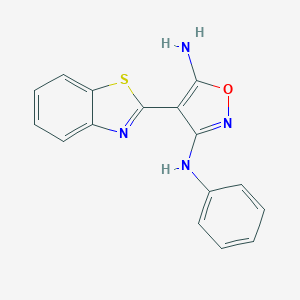
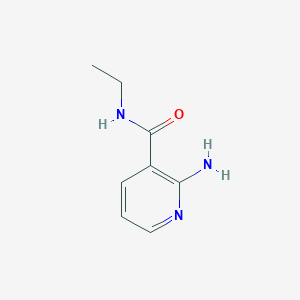
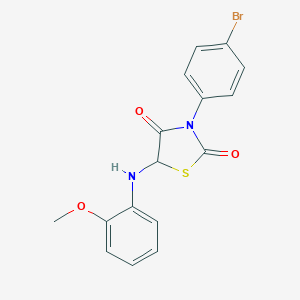
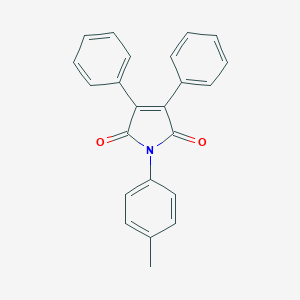
![Ethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B242258.png)
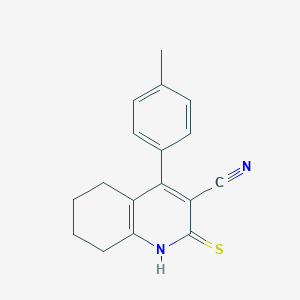
![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)
![1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide](/img/structure/B242266.png)
